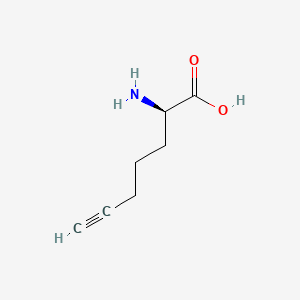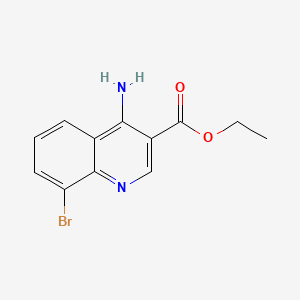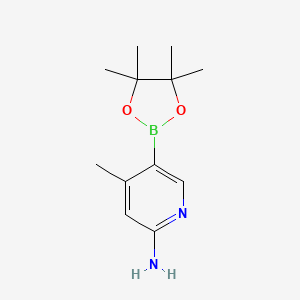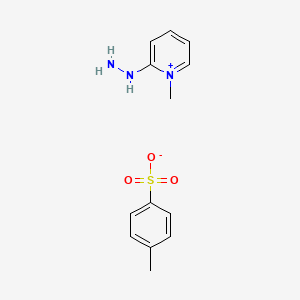
(R)-2-AMINOHEPT-6-YNOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-6-heptynoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a heptynoic acid chain with a triple bond between the sixth and seventh carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-6-heptynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as ®-2-Amino-6-heptenoic acid.
Triple Bond Formation: The double bond in the starting material is converted to a triple bond using reagents like bromine (Br2) and a strong base such as sodium amide (NaNH2).
Purification: The product is purified through recrystallization or chromatography to obtain ®-2-Amino-6-heptynoic acid in high purity.
Industrial Production Methods: Industrial production of ®-2-Amino-6-heptynoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: ®-2-Amino-6-heptynoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Formation of oxo derivatives such as ®-2-Oxo-6-heptynoic acid.
Reduction: Formation of ®-2-Amino-6-heptenoic acid or ®-2-Aminoheptanoic acid.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-2-Amino-6-heptynoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-6-heptynoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The triple bond in the heptynoic acid chain can also participate in covalent modifications of proteins, affecting their function and stability.
Comparison with Similar Compounds
®-2-Amino-6-heptenoic acid: Similar structure but with a double bond instead of a triple bond.
®-2-Aminoheptanoic acid: Similar structure but with a saturated heptanoic acid chain.
®-2-Amino-4-pentynoic acid: Shorter chain length with a triple bond at the fourth position.
Uniqueness: ®-2-Amino-6-heptynoic acid is unique due to the presence of both an amino group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2R)-2-aminohept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B594306.png)

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)


![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)




![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)


